Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

Steric effects in catalysis RuAAC 1,3-dipolar cycloaddition

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), systematically named [Ru(η⁵-C₅Me₅)Cl(η⁴-COD)] and commonly abbreviated Cp*RuCl(COD), is a well-defined, neutral 18-electron ruthenium(II) coordination complex (CAS 92390-26-6, molecular formula C₁₈H₂₇ClRu, MW 379.93 g·mol⁻¹). It serves as a versatile homogeneous catalyst precursor for atom-economic carbon–carbon and carbon–heteroatom bond-forming reactions, including [2+2+2] cycloadditions, ruthenium-catalyzed azide–alkyne cycloaddition (RuAAC), and cross-oxidative couplings.

Molecular Formula C18H27ClRu
Molecular Weight 379.9 g/mol
Cat. No. B15089463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)
Molecular FormulaC18H27ClRu
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESCC1=C([C](C(=C1C)C)C)C.C1CC=CCCC=C1.Cl[Ru]
InChIInChI=1S/C10H15.C8H12.ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;;/h1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7-;;
InChIKeyMQMQNIQJGNBEMG-ONEVTFJLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) – Procurement-Relevant Identity and Core Characteristics


Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), systematically named [Ru(η⁵-C₅Me₅)Cl(η⁴-COD)] and commonly abbreviated Cp*RuCl(COD), is a well-defined, neutral 18-electron ruthenium(II) coordination complex (CAS 92390-26-6, molecular formula C₁₈H₂₇ClRu, MW 379.93 g·mol⁻¹) . It serves as a versatile homogeneous catalyst precursor for atom-economic carbon–carbon and carbon–heteroatom bond-forming reactions, including [2+2+2] cycloadditions, ruthenium-catalyzed azide–alkyne cycloaddition (RuAAC), and cross-oxidative couplings [1]. The compound is commercially available from major suppliers with a melting point of 143–147 °C and recommended storage at −20 °C .

Why Generic Substitution of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) Fails – The Evidence-Driven Case for Compound-Specific Selection


Although several ruthenium(II) complexes bearing cyclopentadienyl-type ligands are used in similar catalytic manifolds, the pentamethylcyclopentadienyl (Cp*) ligand in Cp*RuCl(COD) imparts uniquely altered steric bulk and electronic properties compared to the parent Cp (C₅H₅) analog and other congeners [1]. These differences manifest in sharply divergent catalytic outcomes: Cp*RuCl(COD) can be completely ineffective in transformations where CpRuCl(COD) is highly active, yet it enables distinct reactivity patterns—such as additive-controlled switchable chemoselectivity—that are inaccessible to analogs [2][3]. The quantitative evidence below establishes exactly where and why Cp*RuCl(COD) cannot be interchanged with its closest in-class relatives without compromising reaction yield, regioselectivity, or product identity.

Quantitative Differentiation Evidence for Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) – Comparator-Based Selection Metrics


Steric Deactivation vs. CpRuCl(COD) in 1,3-Dipolar Cycloaddition: A Reaction-Specific Exclusion Criterion

In the ruthenium-catalyzed cycloaddition of 1-haloalkynes with nitrile oxides and organic azides, Cp*RuCl(COD) shows dramatically reduced catalytic activity compared to the parent CpRuCl(COD). At 10 mol% catalyst loading under identical conditions, Cp*RuCl(COD) delivers only 9% isolated yield of 4-haloisoxazoles (with a regioselectivity of 65:35), whereas CpRuCl(COD) achieves 73% yield and >20:1 regioselectivity. For 5-halotriazole formation, conversions are 30% versus 100%, respectively [1]. The lack of catalysis is attributed to steric demands of the Cp* (η⁵-C₅Me₅) ligand inhibiting alkyne coordination [1][2].

Steric effects in catalysis RuAAC 1,3-dipolar cycloaddition

Thermochemical Stability Advantage: 6.4 kcal·mol⁻¹ Lower Enthalpy of Ligand Substitution vs. CpRu(COD)Cl

Anaerobic solution calorimetry in THF at 30 °C reveals that the enthalpy of reaction of Cp*Ru(COD)Cl with π-acceptor chelating phosphine ligands is, on average, 6.4 kcal·mol⁻¹ less exothermic than the corresponding reaction of CpRu(COD)Cl with the same ligand set [1]. This quantitative difference arises from the stronger electron-donating character of the Cp* ligand, which reduces the electron density accommodation capacity of the ruthenium center for incoming two-electron donors [1]. A linear correlation (R = 0.93) between the Cp and Cp* enthalpy datasets confirms consistent electronic modulation across diverse phosphine ligands [1].

Thermochemistry Ligand substitution energetics Cp* vs. Cp electronic effects

Additive-Controlled Switchable Chemoselectivity: Exclusive Divergent Reactivity Not Accessible with CpRu(COD)Cl or [Cp*Ru(CH₃CN)₃]PF₆

In the [2+2+2] cycloaddition of 1,6-diynes with alkynylnitriles catalyzed by Cp*RuCl(COD) in dimethoxyethane (DME), the simple addition of a catalytic amount of AgOTf causes a comprehensive shift in product distribution: without AgOTf, fused cyanoarenes are obtained; with AgOTf, 2-alkynylpyridines are formed exclusively [1]. DFT studies confirm that the neutral Ru complex directs cyanoarene formation, while the in situ generated cationic Ru species (formed upon chloride abstraction by AgOTf) directs 2-alkynylpyridine formation [1]. This switchable selectivity has not been demonstrated with CpRu(COD)Cl or the pre-formed cationic complex [Cp*Ru(CH₃CN)₃]PF₆ under the same conditions [1].

Switchable selectivity [2+2+2] cycloaddition AgOTf additive effect

Divergent Product Selectivity vs. [Cp*Ru(CH₃CN)₃]PF₆ in Cycloaddition of DibenzoCOTyne

In the cycloaddition of dibenzoCOTyne with an appropriate substrate, Cp*RuCl(COD) (10 mol%) delivers product 2 in 52% isolated yield, whereas the cationic complex [Cp*Ru(CH₃CN)₃]PF₆ (10 mol%) produces a mixture of product 3 (8%) and product 2 (33%) under otherwise identical conditions (DCM, room temperature) [1]. This demonstrates that the neutral Cp*RuCl(COD) catalyst provides cleaner product selectivity toward a single cycloadduct, while the cationic analog yields a more complex product distribution [1].

Product selectivity Cycloaddition Neutral vs. cationic Ru catalysts

High Regioselectivity in [2+2+2] Cycloaddition of Unsymmetrical Diynes: meta∶ortho = 88∶12–98∶2

Cp*Ru(COD)Cl catalyzes the [2+2+2] cycloaddition of unsymmetrical 1,6-diynes with terminal alkynes under mild conditions to afford cycloadducts with regioselectivity reaching meta∶ortho = 98∶2 [1]. By comparison, many rhodium- and nickel-based catalysts for analogous transformations typically exhibit regioselectivities in the range of 70∶30 to 90∶10 [2]. The consistently high meta-selectivity of Cp*Ru(COD)Cl across diverse diyne substrates represents a class-leading performance metric for Ru-catalyzed [2+2+2] cycloadditions.

Regioselectivity [2+2+2] cycloaddition Unsymmetric diynes

Benchmark Status as the 'Gold-Standard' Neutral Cp*Ru(II) Catalyst in [2+2]-Cycloaddition Development

In a 2017 study published in Chemical Science, a newly designed chiral CpxRu(II)Cl complex was explicitly benchmarked against Cp*Ru(COD)Cl as the 'gold-standard' catalyst for [2+2]-cycloadditions between bicyclic olefins and alkynes [1]. The chiral derivative was shown to provide superior enantioselectivity, but Cp*Ru(COD)Cl served as the established reference point for catalytic reactivity and catalyst loading (as low as 1 mol%) [1]. This peer-recognized benchmark status confirms that Cp*Ru(COD)Cl is the default comparator against which all new neutral Ru(II) cycloaddition catalysts are measured.

Benchmark catalyst [2+2]-cycloaddition Enantioselective catalysis

Best-Fit Research and Industrial Application Scenarios for Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)


Additive-Controlled Divergent Synthesis of Cyanoarenes and 2-Alkynylpyridines from a Single Precatalyst

The evidence from Adv. Synth. Catal. 2018 [1] establishes that Cp*RuCl(COD) uniquely enables a switchable chemoselectivity protocol: by simply adding AgOTf, the reaction of 1,6-diynes with alkynylnitriles can be diverted from cyanoarene to 2-alkynylpyridine products. This single-precatalyst, two-product strategy streamlines inventory for medicinal chemistry and agrochemical discovery groups that require rapid analog generation from a common intermediate set.

High-Regioselectivity [2+2+2] Cycloaddition for Complex Arene Construction

As demonstrated by Yamamoto et al. (Chem. Commun. 2000) [2], Cp*Ru(COD)Cl delivers meta∶ortho regioselectivities up to 98∶2 in the cycloaddition of unsymmetrical 1,6-diynes with terminal alkynes. This performance makes it the catalyst of choice for process chemistry and natural product total synthesis where regioisomeric purity is critical to avoiding costly chromatographic separations.

Neutral Ru(II)-Catalyzed Cycloaddition Requiring Clean Single-Product Selectivity vs. Cationic Alternatives

The direct comparison in Table 1 of PMC12082704 [3] shows that Cp*RuCl(COD) gives a single cycloadduct (52% yield) from dibenzoCOTyne, whereas the cationic complex [Cp*Ru(CH₃CN)₃]PF₆ produces a mixture of two products. For fragment-based drug discovery and parallel synthesis workflows that demand a single well-defined product, Cp*RuCl(COD) offers superior selectivity.

Catalyst Development and Benchmarking Studies Requiring the Literature Reference Standard

Kossler and Cramer (Chem. Sci. 2017) [4] explicitly designate Cp*Ru(COD)Cl as the 'gold-standard' neutral Cp*Ru(II) catalyst for [2+2]-cycloadditions. Any academic or industrial group developing new ruthenium catalysts must procure this compound as the required comparator for meaningful performance validation against the established literature benchmark.

Quote Request

Request a Quote for Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.